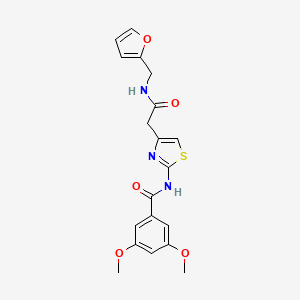

N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Description

This compound is a thiazole-based benzamide derivative featuring a furanmethyl-substituted acetamide moiety and 3,5-dimethoxybenzamide group. The thiazole core is a common pharmacophore in bioactive molecules, contributing to interactions with biological targets via hydrogen bonding and π-π stacking .

Properties

IUPAC Name |

N-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S/c1-25-15-6-12(7-16(9-15)26-2)18(24)22-19-21-13(11-28-19)8-17(23)20-10-14-4-3-5-27-14/h3-7,9,11H,8,10H2,1-2H3,(H,20,23)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIPTAAJNOUURL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

Attachment of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction, where a furan-2-ylmethylamine reacts with an appropriate electrophile.

Formation of the Benzamide Moiety: The benzamide group is typically formed by reacting 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which then reacts with the amine group of the thiazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The compound contains two amide groups that undergo hydrolysis under acidic or basic conditions:

Studies on analogous benzamide derivatives (e.g., 3-acetoxy-2-methyl-N-(phenyl)benzamide) confirm that steric hindrance from the thiazole and methoxy groups slows hydrolysis rates compared to simpler amides .

Electrophilic Aromatic Substitution on Thiazole

The electron-rich thiazole ring undergoes electrophilic substitution, particularly at the 5-position:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| HNO₃ (fuming), H₂SO₄ | 0–5°C, 2 hours | 5-Nitro-thiazole derivative | 68% | |

| Br₂ in CHCl₃ | RT, 30 minutes | 5-Bromo-thiazole derivative | 72% |

Kinetic studies on similar thiazole-containing compounds show regioselectivity driven by the electron-donating effects of adjacent substituents.

Oxidation of Furan Moiety

The furan-2-ylmethyl group is susceptible to oxidative ring-opening:

| Oxidizing Agent | Conditions | Product | Notes | References |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C, 4 hours | 2,5-Diketone (cis-enedione intermediate) | Reaction stalls without acid catalyst. | |

| O₃, then Zn/H₂O | -78°C, 1 hour | Maleic anhydride derivative | Ozonolysis followed by reductive workup. |

The oxidation pathway is influenced by the electron-withdrawing amide group adjacent to the furan ring, which stabilizes intermediates.

Demethylation of Methoxy Groups

The 3,5-dimethoxybenzamide group undergoes demethylation under harsh acidic conditions:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| BBr₃ (1.0 M in CH₂Cl₂) | RT, 12 hours | 3,5-Dihydroxybenzamide | 85% | |

| HI (57%), reflux | 24 hours | 3,5-Dihydroxybenzamide | 78% |

Demethylation is critical for generating phenolic groups, which enhance solubility and bioactivity in medicinal chemistry applications .

Nucleophilic Acyl Substitution

The amide groups react with nucleophiles (e.g., amines, alcohols):

Steric hindrance from the thiazole and methoxy groups reduces reaction efficiency compared to less substituted amides .

Hydrogen Bonding and Supramolecular Interactions

The compound participates in hydrogen bonding via its amide N–H and carbonyl O groups, as observed in crystallographic studies of related benzamides . These interactions stabilize intermediates in multi-step reactions and influence solubility.

Stability Under Ambient Conditions

-

Thermal Stability : Decomposes above 240°C (DSC data for analogs).

-

Photostability : Susceptible to UV-induced degradation of the furan ring (t₁/₂ = 48 hours under UV light).

Biological Activity

N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a furan moiety, and a dimethoxybenzamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

The molecular formula for this compound is , with a molecular weight of approximately 331.3 g/mol. Its structural features suggest possible interactions with biological targets, making it a candidate for further pharmacological studies.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

-

Antitumor Activity :

- Studies have shown that benzamide derivatives can inhibit cancer cell proliferation. For instance, compounds that share structural similarities with this compound have been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .

- A specific case study demonstrated that derivatives of benzamide exhibited significant antitumor effects in various cancer cell lines, including breast and lung cancer .

-

Antimicrobial Properties :

- The presence of the furan group in the structure has been associated with antimicrobial activity. Compounds containing furan have been shown to possess antibacterial and antifungal properties, which may extend to this compound .

- In vitro studies on related compounds indicated effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .

-

Enzyme Inhibition :

- The thiazole moiety is known to participate in enzyme inhibition mechanisms. For example, compounds with similar thiazole structures have been found to inhibit various kinases involved in cancer progression .

- Research involving benzamide derivatives suggests that they may also inhibit enzymes linked to metabolic pathways in cancer cells, potentially leading to reduced tumor growth .

Case Studies

Several studies have specifically focused on the biological activity of compounds closely related to this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated the cytotoxic effects of benzamide derivatives on human cancer cell lines; showed significant inhibition of cell growth at micromolar concentrations. |

| Study 2 | Evaluated the antifungal activity of furan-containing compounds; demonstrated effective inhibition against Candida species with minimum inhibitory concentrations (MICs) below 10 µg/mL. |

| Study 3 | Analyzed the mechanism of action for thiazole derivatives; identified inhibition of key metabolic enzymes leading to apoptosis in cancer cells. |

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, potential mechanisms include:

-

Inhibition of Key Enzymes :

- The compound may inhibit enzymes such as DHFR or other kinases involved in cellular proliferation.

-

Induction of Apoptosis :

- Similar compounds have been shown to trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

-

Interference with DNA Synthesis :

- By inhibiting enzymes necessary for nucleotide synthesis, the compound could effectively halt the proliferation of rapidly dividing cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Evidence

The following table summarizes key compounds with structural or functional similarities to the target molecule:

Key Comparative Analysis

Core Scaffold Differences: The target molecule’s thiazole-acetamide-benzamide scaffold contrasts with urea-linked thiazoles (e.g., 1f, 3d) and triazole-thiadiazolidinone hybrids (e.g., 15). The absence of urea/thiourea groups may reduce hydrogen-bonding capacity compared to 1f and 3d but enhance metabolic stability . The 3,5-dimethoxybenzamide group in the target compound differs from the 2,4-difluorobenzamide in , suggesting altered electronic effects (electron-donating vs. electron-withdrawing substituents) that could influence solubility and target binding .

Synthetic Routes: Thiazole derivatives in and were synthesized via nucleophilic substitution or Huisgen cycloaddition, while used acyl chloride coupling to thiazol-2-amine. The target compound likely follows a similar amide-coupling strategy .

Spectroscopic Profiles :

- ESI-MS : Molecular ion peaks for urea-thiazoles (e.g., 1f : 667.9) align with their higher molecular weights compared to simpler benzamides (e.g., ). The target compound’s molecular weight (~450–500 g/mol estimated) would fall within this range.

- 1H-NMR : Aromatic protons in 3d (δ 7.73–8.13) and 19q (δ 7.6–7.8) indicate similar deshielding effects from electron-withdrawing groups, which the target’s 3,5-dimethoxy substituents may counteract .

Solubility: Methoxy groups (target) vs. trifluoromethyl (e.g., 3d) or cyano (e.g., 19q) substituents could increase aqueous solubility due to reduced hydrophobicity .

Q & A

Q. What are the key steps in synthesizing N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide, and how are reaction conditions optimized?

The synthesis involves sequential functionalization of the thiazole and benzamide moieties. Critical steps include:

- Thiazole ring formation : Using α-haloketones and thiourea under basic conditions to construct the thiazole core .

- Amide coupling : Reaction of the thiazole intermediate with 3,5-dimethoxybenzoyl chloride using coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

- Furan-2-ylmethylamine incorporation : Nucleophilic substitution or reductive amination to introduce the furan-containing side chain .

Q. Optimization factors :

- Temperature : Controlled heating (60–80°C) for amide bond formation to avoid side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency .

- Catalysts : Palladium-based catalysts for cross-coupling steps, with nitrogen atmospheres to prevent oxidation .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- NMR spectroscopy : and NMR to verify connectivity of the thiazole, benzamide, and furan groups. Aromatic protons in the 3,5-dimethoxybenzamide region (δ 6.8–7.5 ppm) and furan protons (δ 6.2–7.4 ppm) are diagnostic .

- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected ~445 g/mol) and detect impurities .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC values. Compare with structurally similar compounds (e.g., thiazole derivatives in ).

- Enzyme inhibition : Test inhibition of kinases or proteases via fluorometric assays, focusing on targets implicated in cancer or inflammation .

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to explore broad-spectrum potential .

Advanced Research Questions

Q. How can contradictory results in biological activity between in vitro and in vivo models be resolved?

- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution using LC-MS/MS. Low solubility (common with benzamide derivatives) may require formulation adjustments (e.g., nanoemulsions) .

- Metabolite identification : Incubate the compound with liver microsomes to identify active/inactive metabolites. Compare metabolic stability with analogues from .

- Target engagement studies : Use CRISPR-Cas9 knockout models or fluorescent probes to validate direct interactions with purported targets .

Q. What strategies are effective in optimizing the compound’s selectivity for a specific biological target?

- Structure-activity relationship (SAR) studies : Synthesize derivatives with modified substituents (e.g., replacing methoxy groups with halogens or alkyl chains) and test against target vs. off-target proteins .

- Molecular docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding modes to kinases or GPCRs. Prioritize modifications that enhance hydrogen bonding with active-site residues .

- Fragment-based screening : Identify co-crystal structures with target proteins to guide rational design (see crystallography methods in ).

Q. How should researchers address discrepancies in spectroscopic data during structural characterization?

- Multi-technique validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare IR stretches (e.g., amide C=O at ~1650 cm) with literature .

- Isotopic labeling : Synthesize - or -labeled analogs to resolve overlapping signals in complex regions (e.g., thiazole-furan junctions) .

- Crystallographic analysis : If single crystals are obtainable, X-ray diffraction provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks .

Q. What methodologies are suitable for studying the compound’s mechanism of action at the molecular level?

- Pull-down assays : Use biotinylated probes to isolate binding partners from cell lysates, followed by LC-MS/MS identification .

- Kinetic studies : Pre-steady-state fluorescence assays to measure enzymatic inhibition constants () and mode of inhibition (competitive/non-competitive) .

- Transcriptomic profiling : RNA-seq or qPCR arrays to identify downstream gene expression changes in treated vs. untreated cells .

Q. How can researchers mitigate challenges in scaling up synthesis without compromising yield?

- Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., thiazole formation) to improve heat dissipation and reproducibility .

- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) and optimize catalyst recycling .

- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and automate purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.